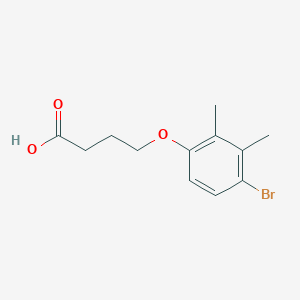![molecular formula C13H20N2O3S B241403 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide, also known as MPSP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells.
Mécanisme D'action
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide inhibits the activity of CAIX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in extracellular pH, which can inhibit tumor cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has also been shown to have anti-inflammatory and neuroprotective effects. 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide in lab experiments is its specificity for CAIX. This allows for targeted inhibition of CAIX activity without affecting other carbonic anhydrase enzymes. However, one limitation is that 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide research. One area of interest is the development of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide analogs with improved solubility and potency. Another direction is the investigation of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide as a potential treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the combination of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-methyl-2-propanol in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization to obtain a high purity product.
Applications De Recherche Scientifique
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has been extensively studied for its potential as a cancer treatment. CAIX is overexpressed in many types of cancer, including breast, lung, and ovarian cancer, and is associated with poor prognosis and increased tumor aggressiveness. 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has been shown to inhibit CAIX activity, leading to decreased tumor growth and metastasis in preclinical models.
Propriétés
Formule moléculaire |
C13H20N2O3S |
|---|---|
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
2-methyl-N-[4-(propylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-4-9-14-19(17,18)12-7-5-11(6-8-12)15-13(16)10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,15,16) |
Clé InChI |
AZMWJGZSNNGKDS-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C |
SMILES canonique |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



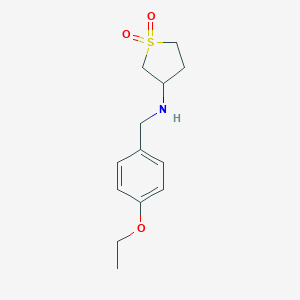
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)
![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
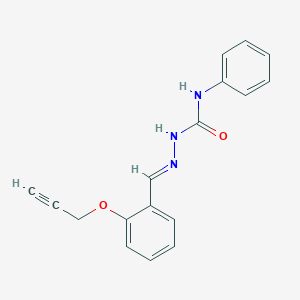
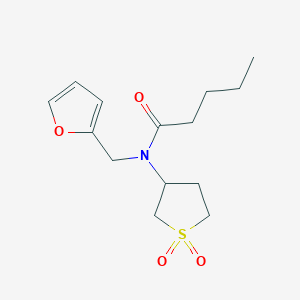
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)
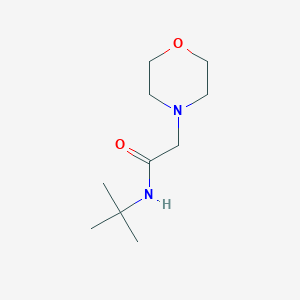
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)
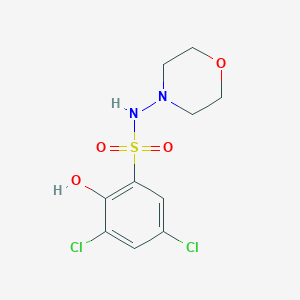
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
